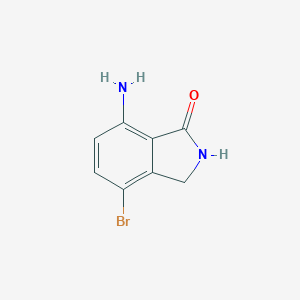
7-Amino-4-bromoisoindolin-1-one
Übersicht
Beschreibung
7-Amino-4-bromoisoindolin-1-one is an organic compound belonging to the class of isonitriles. It is a colorless solid that is soluble in water and organic solvents. It is used in a variety of organic synthesis reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity :
- Delgado et al. (2012) synthesized a variety of isoquinolinequinones with amino-, alkylamino, and halogen groups. They found that 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited promising antitumor activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Enzyme Inhibition :
- Grunewald et al. (1997) examined 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline as an inhibitor of phenylethanolamine N-methyltransferase, noting its selectivity over alpha 2-adrenoceptor (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Photolabile Precursors in Neurobiology :
- Papageorgiou and Corrie (2000) studied 1-acyl-7-nitroindolines, useful as photolabile precursors for releasing carboxylic acids and neuroactive amino acids, exploring the effect of substituents on photolysis efficiency (Papageorgiou & Corrie, 2000).
Synthesis of Isoquinoline Inhibitors :
- Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in many PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antiplasmodial Activity :
- De et al. (1998) investigated structure-activity relationships among aminoquinolines with different substituents, including 7-bromo-AQs, for activity against Plasmodium falciparum (De, Krogstad, Byers, & Krogstad, 1998).
Synthesis of Novel Anticancer Derivatives :
- Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential anticancer activity, highlighting the selectivity of these compounds for cancer cells (Kubica, Taciak, Czajkowska, Sztokfisz-Ignasiak, Wyrębiak, Młynarczuk-Biały, Malejczyk, & Mazurek, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169045-01-6 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

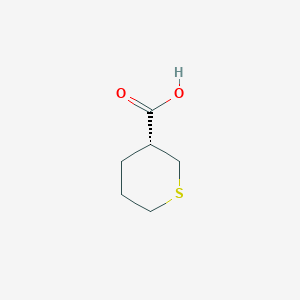
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
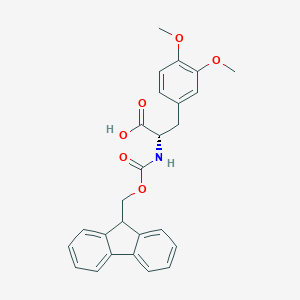

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

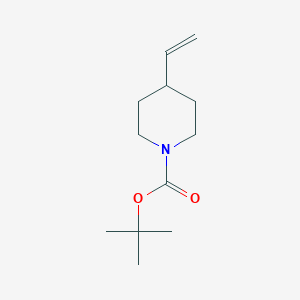

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
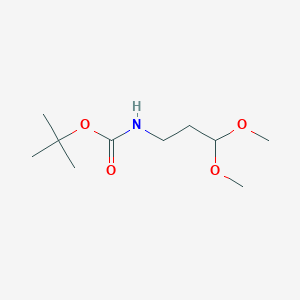


![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)